molecular formula C22H18N4OS B292067 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide

2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide

Cat. No. B292067
M. Wt: 386.5 g/mol
InChI Key: DCPILRDBAHCJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide, also known as compound 1, is a synthetic chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide 1 involves the inhibition of various enzymes and proteins involved in cell growth and survival. Specifically, 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide 1 has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. Additionally, 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of gene expression. Additionally, 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide 1 has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide 1 in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide 1 has been shown to have a broad range of biological activities, making it a useful tool for exploring various biological pathways. However, one limitation of using 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide 1 in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide 1. One direction is the development of new analogs of 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide 1 with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide 1 and its potential in the treatment of various diseases. Finally, research is needed to explore the potential of 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide 1 in combination with other drugs or therapies for enhanced efficacy.

Synthesis Methods

The synthesis of 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide 1 involves the reaction of N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide with cyanide ion in the presence of a base. The reaction yields 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide 1 as a white solid with a high purity.

Scientific Research Applications

Compound 1 has shown potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide 1 has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide 1 has been used as a lead 2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide for the development of new drugs with improved efficacy and safety profiles.

properties

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydrobenzo[g]indazol-3-yl)propanethioamide

InChI

InChI=1S/C22H18N4OS/c1-24-22(28)18(13-23)21(27)19-17-12-11-14-7-5-6-10-16(14)20(17)26(25-19)15-8-3-2-4-9-15/h2-10,18H,11-12H2,1H3,(H,24,28)

InChI Key

DCPILRDBAHCJQC-UHFFFAOYSA-N

SMILES

CNC(=S)C(C#N)C(=O)C1=NN(C2=C1CCC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CNC(=S)C(C#N)C(=O)C1=NN(C2=C1CCC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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